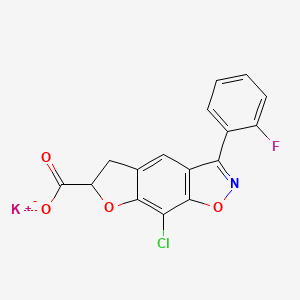

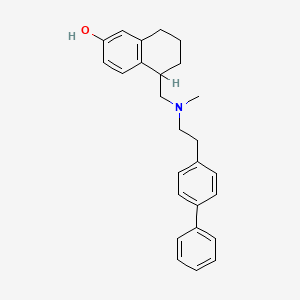

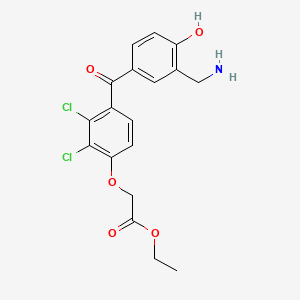

![molecular formula C21H12N4O3 B1666464 4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid CAS No. 426268-06-6](/img/structure/B1666464.png)

4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid

Übersicht

Beschreibung

“4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid” is a phosphodiesterase PDE4D inhibitor . It functions as an anti-prostate cancer therapy in both in vitro and in vivo models . It also functions as a phosphodiesterase 4 inhibitor with anti-inflammatory activity, with potential for the treatment of airway inflammatory conditions .

Molecular Structure Analysis

The molecular structure of “4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid” is complex, with a benzoxadiazol ring attached to a naphthyridin ring, which is further attached to a benzoic acid group.Wissenschaftliche Forschungsanwendungen

Organic Light-Emitting Diodes (OLEDs)

The core structure of 2,1,3-benzoxadiazole (BOD) derivatives is known for its application in OLEDs. The electron-withdrawing nature of the BOD unit can improve the electronic properties of photoluminescent compounds used in OLEDs . This suggests that our compound, with a BOD moiety, could be synthesized for use in OLEDs to enhance their efficiency and brightness.

Organic Solar Cells

BOD derivatives are also utilized in the molecular construction of organic solar cells. Their strong electron-withdrawing ability helps in the development of materials that can effectively convert solar energy into electrical energy . The compound could be incorporated into the active layer of organic solar cells to improve power conversion efficiency.

Organic Field-Effect Transistors (OFETs)

The BOD core is applicable in the development of OFETs due to its ability to transport electrons efficiently. This is crucial for the performance of OFETs, which are used in flexible electronics and sensors . The compound could be explored as a semiconductor material in OFETs to enhance charge mobility and stability.

Optoelectronic Properties

BOD-based small organic molecules exhibit significant optoelectronic properties, such as strong photoluminescence emission located in the red region, which is essential for optoelectronic devices . The compound could be studied for its potential use in various optoelectronic technologies, including sensors and memory devices.

Fluorogenic Reagents

Benzoxadiazole units are often used as fluorogenic reagents for the analysis of amino acids and protein labeling . The compound could be applied in bioanalytical methods to determine the structure of enzymes and other proteins with high sensitivity and specificity.

Antimicrobial Activity

Compounds with naphthyl and pyrazole derivatives have shown potent antimicrobial activity against drug-resistant bacteria . Given the structural similarity, the compound could be synthesized and evaluated for its potential as a new antimicrobial agent.

Chemical Sensing

Due to the strong electron affinity and good coplanarity of the BOD unit, the compound could be used in the development of chemical sensors. These sensors could detect various environmental pollutants or be used in medical diagnostics to sense biological markers .

Photodynamic Therapy

The photophysical properties of BOD derivatives make them suitable for applications in photodynamic therapy, a treatment method that uses light-activated compounds to kill cancer cells . The compound could be investigated for its efficacy in generating reactive oxygen species when exposed to light, which is key to the therapeutic effect.

Wirkmechanismus

As a phosphodiesterase PDE4D inhibitor, “4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid” likely works by inhibiting the action of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory responses . By inhibiting PDE4, this compound could potentially reduce inflammation and have therapeutic effects in conditions like prostate cancer .

Eigenschaften

IUPAC Name |

4-[8-(2,1,3-benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12N4O3/c26-21(27)13-5-3-12(4-6-13)17-10-14-2-1-9-22-19(14)20(23-17)15-7-8-16-18(11-15)25-28-24-16/h1-11H,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALXIRPKVRUJQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC(=C2N=C1)C3=CC4=NON=C4C=C3)C5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430919 | |

| Record name | 4-[8-(2,1,3-benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid | |

CAS RN |

426268-06-6 | |

| Record name | 4-[8-(2,1,3-benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

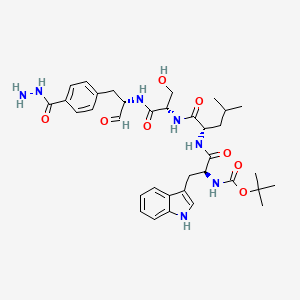

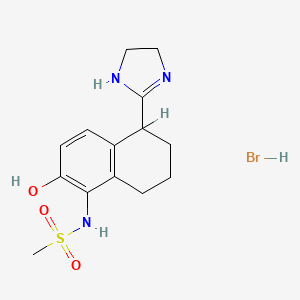

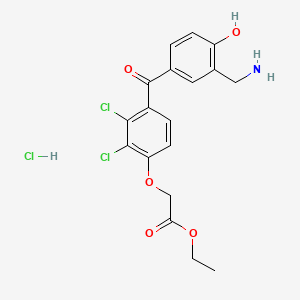

![6-{2-[2-Methyl-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl]cyclopropyl}naphthalene-2-carboximidamide](/img/structure/B1666384.png)

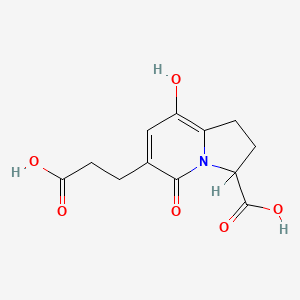

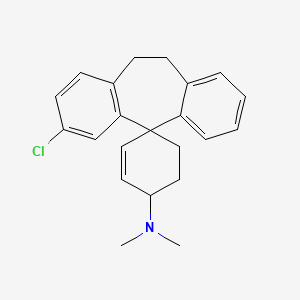

![N-[(2R)-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]-1-oxopropan-2-yl]furan-2-carboxamide](/img/structure/B1666385.png)

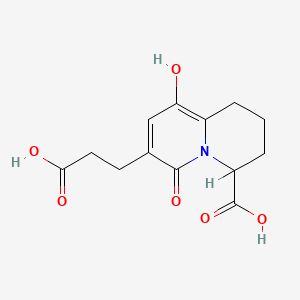

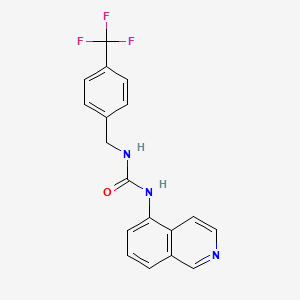

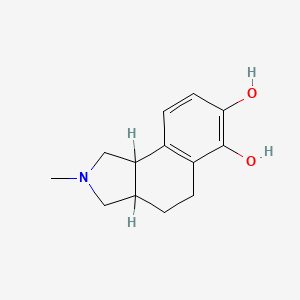

![3-[[(2S)-1-[(2-aminoacetyl)amino]-4-methyl-1-oxopentan-2-yl]amino]prop-1-en-2-ylphosphonic acid](/img/structure/B1666395.png)